molecular formula C12H11NO3S B2876800 Methyl 3-acetamido-1-benzothiophene-2-carboxylate CAS No. 213192-23-5

Methyl 3-acetamido-1-benzothiophene-2-carboxylate

Cat. No. B2876800
CAS RN: 213192-23-5
M. Wt: 249.28
InChI Key: PBMJKDLUNBJHDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, such as “Methyl 3-acetamido-1-benzothiophene-2-carboxylate”, can be synthesized using various methods. One approach involves the heterocyclization of different substrates . Another method involves a one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . This process synthesizes a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Scientific Research Applications

Heterocyclic Chemistry Applications

Methyl 3-acetamido-1-benzothiophene-2-carboxylate serves as a precursor in the synthesis of heterocyclic compounds through cascade reactions. Thioureido-acetamides, accessible from amines and thiohydantoins, react with various agents to form heterocyclic structures like 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines, showcasing excellent atom economy in one-pot syntheses (Schmeyers & Kaupp, 2002).

Organic Synthesis and Catalysis

In the realm of organic synthesis, the compound has been involved in palladium-catalyzed methylation and arylation reactions. It acts as a substrate in C-H activation and C-C coupling sequences, highlighting its utility in modifying carboxylic acids to introduce methyl or aryl groups (Giri et al., 2007).

Pharmaceutical Chemistry

This compound derivatives exhibit potential as anti-inflammatory agents. For instance, 5-substituted benzo[b]thiophene derivatives have shown promising anti-inflammatory activity, indicating the role of the compound in developing new therapeutic agents (Radwan, Shehab, & El-Shenawy, 2009).

Photocatalytic Applications

The compound has been implicated in studies related to photocatalytic degradation, demonstrating its utility in environmental applications. For example, BaTiO3/TiO2 composites, which could be derived from similar chemical frameworks, effectively remove contaminants like acetaminophen from wastewater under UV–vis irradiation, showcasing the potential for removal of pharmaceutical pollutants (Kurniawan et al., 2018).

Electrochemical Sensing

This compound and its derivatives have been explored in the development of electrochemical sensors. These sensors aim at the voltammetric determination of compounds like isoproterenol, acetaminophen, and tryptophan, highlighting the role of the compound in analytical chemistry for detecting and quantifying pharmaceuticals (Karimi-Maleh et al., 2014).

properties

IUPAC Name

methyl 3-acetamido-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-7(14)13-10-8-5-3-4-6-9(8)17-11(10)12(15)16-2/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMJKDLUNBJHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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